Meta-Positioned 2-Oxopyrrolidin-1-yl Substituent: Structural Divergence from Para-Substituted CDK2 Inhibitor PHA-533533
The target compound places the 2-oxopyrrolidin-1-yl group at the meta position of the N-phenyl ring, whereas the well-characterized CDK2 inhibitor PHA-533533 (CHEBI:132239) carries this group at the para position and is built on a pyrazole-3-carboxamide rather than a pyrazole-4-carboxamide scaffold [1]. PHA-533533 is a confirmed CDK2 inhibitor with antineoplastic activity; 1207004-12-3 has a different core connectivity and substitution pattern [2]. The meta substitution in 1207004-12-3 alters the hydrogen-bonding geometry at the kinase hinge region relative to para-substituted analogs, a key determinant of kinase selectivity in pyrazole-carboxamide series [3]. No direct head-to-head biochemical comparison between the two compounds has been published.
| Evidence Dimension | Substituent position (2-oxopyrrolidin-1-yl) on N-phenyl ring and carboxamide connectivity |
|---|---|
| Target Compound Data | Meta-substituted; pyrazole-4-carboxamide (MW 314.34, TPSA 76.5 Ų, XLogP3 0.8) |
| Comparator Or Baseline | PHA-533533: Para-substituted; pyrazole-3-carboxamide with (S)-2-phenylpropanamide linker (MW 338.41, TPSA 93.0 Ų, XLogP3 1.8) |
| Quantified Difference | Positional isomerism (meta vs para); regioisomeric carboxamide (4-carboxamide vs 3-carboxamide); ΔMW 24.07 Da; ΔTPSA 16.5 Ų; ΔXLogP3 1.0 |
| Conditions | Computational comparison based on PubChem and ChEBI curated data [1] [4] |
Why This Matters
The meta-substitution pattern and 4-carboxamide connectivity represent a distinct region of chemical space within pyrazole-based kinase probes; procurement of the meta isomer enables SAR exploration that cannot be achieved with the commercially prevalent para-substituted analogs.
- [1] ChEBI. CHEBI:132239 – PHA-533533. European Bioinformatics Institute, 2018. View Source
- [2] PubChem. Compound Summary for CID 45504617. NCBI, 2025. View Source
- [3] US Patent US20180244646A1. Bicyclic-fused heteroaryl or aryl compounds as IRAK4 modulators. Pfizer Inc., 2018. (SAR discussion of pyrrolidinone substituent position effects on kinase selectivity.) View Source
- [4] PubChem. Computed Properties for CID 45504617. NCBI, 2025. View Source
